molecular formula C12H13O4- B14392478 (2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate CAS No. 88254-01-7

(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate

Cat. No.: B14392478
CAS No.: 88254-01-7
M. Wt: 221.23 g/mol
InChI Key: RDKPEKUJILTPNU-LBPRGKRZSA-M
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Description

(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is an organic compound with a complex structure that includes an ethoxy group, a methyl group, a keto group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures to drive the esterification process.

    Solvent: Common solvents include ethanol or other alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site.

    Receptor Modulation: Modulating receptor activity by binding to receptor sites.

    Pathway Involvement: Affecting biochemical pathways by altering the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate: The enantiomer of the compound with similar structural features but different stereochemistry.

    3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid: The corresponding acid form of the compound.

    3-Methoxy-2-methyl-3-oxo-2-phenylpropanoate: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is unique due to its specific stereochemistry and the presence of both an ethoxy group and a keto group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88254-01-7

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

(2S)-3-ethoxy-2-methyl-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-11(15)12(2,10(13)14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,13,14)/p-1/t12-/m0/s1

InChI Key

RDKPEKUJILTPNU-LBPRGKRZSA-M

Isomeric SMILES

CCOC(=O)[C@@](C)(C1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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